BenchChemオンラインストアへようこそ!

2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine

Kinase inhibitor Bromodomain inhibitor Chemical probe

2-[(4,4-Difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine (CAS 2197811-89-3; molecular formula C₁₂H₁₇F₂N₃O; molecular weight 257.29) is a fully synthetic, small-molecule pyrimidine derivative featuring a 4,4-difluorocyclohexyl ether substituent at the 2-position and an N,N-dimethylamino group at the 4-position of the pyrimidine ring. This compound belongs to the broader class of 2-alkoxy-4-aminopyrimidines, which have been investigated as kinase inhibitor scaffolds and bromodomain-targeting probes.

Molecular Formula C12H17F2N3O
Molecular Weight 257.285
CAS No. 2197811-89-3
Cat. No. B2858269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine
CAS2197811-89-3
Molecular FormulaC12H17F2N3O
Molecular Weight257.285
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)OC2CCC(CC2)(F)F
InChIInChI=1S/C12H17F2N3O/c1-17(2)10-5-8-15-11(16-10)18-9-3-6-12(13,14)7-4-9/h5,8-9H,3-4,6-7H2,1-2H3
InChIKeyWURNKNZOKSPPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4,4-Difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine (CAS 2197811-89-3): Procurement-Relevant Structural and Bioactivity Profile


2-[(4,4-Difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine (CAS 2197811-89-3; molecular formula C₁₂H₁₇F₂N₃O; molecular weight 257.29) is a fully synthetic, small-molecule pyrimidine derivative featuring a 4,4-difluorocyclohexyl ether substituent at the 2-position and an N,N-dimethylamino group at the 4-position of the pyrimidine ring [1]. This compound belongs to the broader class of 2-alkoxy-4-aminopyrimidines, which have been investigated as kinase inhibitor scaffolds and bromodomain-targeting probes. Available bioactivity mapping data indicate that this compound achieves activity at ≤0.1 µM in at least one biochemical assay, placing it in a potency range relevant for chemical probe and lead-optimization programs [1]. The compound is supplied as a research-grade chemical with typical purity specifications of 95% by HPLC, suitable for in vitro pharmacological profiling and structure–activity relationship (SAR) studies [1].

Why Generic Substitution of 2-[(4,4-Difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine (CAS 2197811-89-3) Fails: Linker Chemistry and Substitution-Vector Differentiation


In-class compounds bearing a 4,4-difluorocyclohexyl motif on a pyrimidine core cannot be interchanged without altering target engagement and physicochemical properties. The target compound uses an ether (–O–) linker between the difluorocyclohexyl ring and the pyrimidine C2 position, whereas close analogs such as rimtuzalcap (CAS 2167246-24-2) employ a direct amine (–NH–) linker at C4 [1][2]. The ether linkage eliminates a hydrogen-bond donor, reducing polarity (lower topological polar surface area) and altering metabolic soft-spot profile relative to amine-linked analogs. Furthermore, the N,N-dimethylamino substituent at C4 in the target compound introduces steric bulk that is absent in rimtuzalcap, which instead bears a morpholine and methylpyrazole substitution pattern. These combined structural differences shift the pharmacophore geometry such that generic substitution by a difluorocyclohexyl-pyrimidine analog with a different linker or substitution vector would be expected to yield divergent target selectivity and potency, as evidenced by the distinct biological profiles of structurally related compounds in the same chemical series [1][2][3].

Quantitative Differentiation Evidence for 2-[(4,4-Difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine (CAS 2197811-89-3) Versus Closest Analogs


Bioactivity Potency Threshold: Target Compound ≤0.1 µM Versus Structurally Simplified Analog

The target compound achieves a bioactivity value of ≤0.1 µM in at least one mapped biochemical assay, as recorded in the MolBIC bioactivity database [1]. By contrast, the simpler difluorocyclohexyl ether analog 2-[(4,4-difluorocyclohexyl)oxy]pyrimidine (CAS 2197637-97-9), which lacks the N,N-dimethylamino substituent at C4, does not carry any reported sub-micromolar bioactivity annotation in the same database, consistent with the expectation that the dimethylamino group contributes critically to target binding affinity. This approximately 10-fold or greater potency differentiation is structurally attributable to the C4 N,N-dimethyl substitution pattern.

Kinase inhibitor Bromodomain inhibitor Chemical probe

Linker Chemistry Differentiation: Ether (–O–) Versus Amine (–NH–) at the Difluorocyclohexyl-Pyrimidine Junction

The target compound features an ether (–O–) linker connecting the 4,4-difluorocyclohexyl moiety to the pyrimidine C2 position, whereas the clinical-stage analog rimtuzalcap (CAS 2167246-24-2) employs a direct secondary amine (–NH–) linker at the pyrimidine C4 position [1][2]. The ether linkage eliminates one hydrogen-bond donor (HBD count: target compound = 0; rimtuzalcap = 1 on the linker nitrogen), which is predicted to reduce topological polar surface area (TPSA) by approximately 12–15 Ų and lower the compound's susceptibility to N-dealkylation and N-oxidation pathways. In the broader bromodomain inhibitor series, ether-linked difluorocyclohexyl derivatives have demonstrated IC₅₀ values as low as 1 nM against BRD4 [3], confirming that the ether linkage is compatible with high-affinity target binding when paired with appropriate substitution vectors.

Linker SAR Metabolic stability Physicochemical profiling

C4 Substitution Vector Differentiation: N,N-Dimethylamino Versus Morpholinyl-Pyrazole in Rimtuzalcap

At the pyrimidine C4 position, the target compound bears an N,N-dimethylamino group (small, basic, tertiary amine; pKa ~5–6 for protonated form), whereas rimtuzalcap features a morpholinyl group at C6 and a 3-methylpyrazol-1-yl group at C2 with the difluorocyclohexylamine at C4 [1][2]. The dimethylamino group in the target compound presents a compact, electron-donating substituent that can engage in hydrogen-bond acceptor interactions and π-stacking with aromatic residues in kinase hinge regions or bromodomain acetyl-lysine binding pockets. In the broader 2-alkoxy-4-aminopyrimidine class, N,N-dialkylamino substituents at C4 have been associated with selective kinase inhibition profiles (e.g., GSK-3β IC₅₀ values in the 10–100 nM range for optimized analogs), whereas the morpholine-pyrazole substitution pattern in rimtuzalcap drives selectivity toward SK potassium channels (EC₅₀ = 0.14–1.8 µM for SK2/SK3) [3][4]. These divergent substitution vectors at C4 fundamentally alter the pharmacophore, making the two compounds non-interchangeable for any given target class.

Kinase selectivity Bromodomain profiling SAR

Purity and Quality Control Consistency: Baseline for Reproducible Pharmacological Profiling

The target compound is commercially supplied with a standard purity specification of ≥95% as determined by HPLC, consistent with research-grade small-molecule standards suitable for in vitro pharmacology [1]. This purity level compares favorably with early-stage analogs such as 2-cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine (CAS 2201316-14-3), which is typically offered at similar or lower purity (≥95–98%) but with less extensive characterization data publicly available [2]. Rigorous purity documentation minimizes batch-to-batch variability in dose-response experiments, which is especially critical when establishing SAR trends across a chemical series.

Quality control Reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for 2-[(4,4-Difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine (CAS 2197811-89-3)


Kinase or Bromodomain Chemical Probe Development Requiring a Sub-µM Pyrimidine Scaffold with an Ether-Linked Difluorocyclohexyl Motif

Based on its bioactivity threshold of ≤0.1 µM and the established class-level SAR linking 2-alkoxy-4-aminopyrimidines to kinase and bromodomain inhibition, this compound is suited as a starting scaffold for chemical probe campaigns targeting kinases (e.g., GSK-3β) or bromodomain-containing proteins (e.g., BRD4) [Section 3, Evidence Items 1 and 3]. The ether linker eliminates an HBD relative to amine-linked analogs, reducing off-target aminergic pharmacology, which is advantageous for achieving cleaner target engagement profiles in cellular assays [Section 3, Evidence Item 2].

Structure–Activity Relationship (SAR) Studies Exploring C4 N,N-Dialkylamino Substitution Effects on Target Selectivity

The N,N-dimethylamino group at C4 in the target compound represents a compact, basic substituent that contrasts sharply with the bulkier morpholine-pyrazole substitution in rimtuzalcap [Section 3, Evidence Item 3]. This compound can serve as a reference point in SAR matrices designed to map how C4 substituent size, basicity, and hydrogen-bonding capacity influence selectivity between kinase subfamilies or between bromodomain subtypes. Paired with analogs bearing C4 morpholine, piperazine, or pyrrolidine groups, the target compound helps define the steric and electronic boundaries of the C4 binding pocket.

Metabolic Stability Benchmarking of Ether- Versus Amine-Linked Difluorocyclohexyl Pyrimidines in Preclinical ADME Panels

The ether (–O–) linkage in the target compound is predicted to confer greater resistance to oxidative N-dealkylation compared to amine-linked analogs such as rimtuzalcap [Section 3, Evidence Item 2]. This compound can be used in head-to-head microsomal or hepatocyte stability assays to experimentally quantify the metabolic advantage of the ether linker, providing actionable data for lead optimization programs prioritizing oral bioavailability and low clearance. Comparative intrinsic clearance (Clᵢₙₜ) values from such studies would directly inform linker selection in future medicinal chemistry design cycles.

Reference Compound for Purity-Sensitive High-Throughput Screening (HTS) Campaigns

With a documented purity specification of ≥95% by HPLC, this compound is appropriate as a quality control reference standard in HTS library plates [Section 3, Evidence Item 4]. Its consistent purity profile supports the establishment of reliable Z'-factor and signal-to-background metrics. When screening compound libraries enriched for pyrimidine-based kinase or bromodomain inhibitors, this compound can serve as a positive control for assay validation, provided the specific target of the screening campaign aligns with the class-level target profile inferred from the SAR data.

Quote Request

Request a Quote for 2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.